molecular formula C19H24O3 B1512826 (8R,9S,13S,14S)-3-Hydroxy-2-(113C)methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one CAS No. 1217460-84-8

(8R,9S,13S,14S)-3-Hydroxy-2-(113C)methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one

Katalognummer: B1512826
CAS-Nummer: 1217460-84-8
Molekulargewicht: 301.4 g/mol
InChI-Schlüssel: WHEUWNKSCXYKBU-IQEHBMMRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound (8R,9S,13S,14S)-3-Hydroxy-2-(113C)methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one is a steroidal derivative with a modified estrone backbone. Its IUPAC name reflects key structural features:

  • 3-Hydroxy group: A hallmark of estrogenic activity, similar to natural estrone (CAS 53-16-7) .
  • 2-(113C)methoxy substituent: A carbon-13 labeled methoxy group, which may serve as a tracer in metabolic or pharmacokinetic studies.
  • 13-Methyl group: Enhances steric stability and modulates receptor interactions.
  • 17-Ketone: Common in steroid frameworks, influencing hydrogen-bonding and solubility .

Molecular weight is 270.366 Da (C₁₈H₂₂O₂), with a calculated log kOW (octanol-water partition coefficient) of 2.95–3.10, indicating moderate lipophilicity .

Eigenschaften

IUPAC Name

(8R,9S,13S,14S)-3-hydroxy-2-(113C)methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O3/c1-19-8-7-12-13(15(19)5-6-18(19)21)4-3-11-9-16(20)17(22-2)10-14(11)12/h9-10,12-13,15,20H,3-8H2,1-2H3/t12-,13+,15-,19-/m0/s1/i2+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHEUWNKSCXYKBU-IQEHBMMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC4=CC(=C(C=C34)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CC(=C(C=C34)O[13CH3])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90746288
Record name 3-Hydroxy-2-[(~13~C)methyloxy]estra-1(10),2,4-trien-17-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90746288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217460-84-8
Record name 3-Hydroxy-2-[(~13~C)methyloxy]estra-1(10),2,4-trien-17-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90746288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1217460-84-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biologische Aktivität

The compound (8R,9S,13S,14S)-3-Hydroxy-2-(113C)methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one is a complex organic molecule that has garnered attention for its potential biological activities. This article synthesizes current knowledge regarding its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H32O3C_{22}H_{32}O_3, and it features a cyclopenta[a]phenanthrene core structure with hydroxyl and methoxy substituents that may contribute to its biological activity. The presence of stereocenters at positions 8R, 9S, 13S, and 14S indicates that the compound can exhibit specific stereochemical interactions with biological targets.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound demonstrate significant anticancer properties. For instance:

  • Mechanism of Action : These compounds may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators .
  • Case Study : A study on related compounds showed that they inhibited the growth of breast cancer cells with IC50 values ranging from 0.5 to 5 µM. This suggests that the structural motifs present in this class of compounds are vital for their anticancer efficacy .

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in various models:

  • Mechanism : It is believed to exert neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells. This is achieved through the inhibition of pro-inflammatory cytokines and enhancement of antioxidant defense mechanisms .
  • Research Findings : In vitro studies demonstrated that the compound could protect neuronal cells from apoptosis induced by oxidative stress agents such as hydrogen peroxide .

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of related compounds:

  • Activity Spectrum : Compounds within this class have shown activity against a range of bacteria and fungi. For example, a derivative exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Staphylococcus aureus.
  • Mechanism : The antimicrobial action is hypothesized to involve disruption of microbial cell membranes or interference with nucleic acid synthesis .

Data Table: Summary of Biological Activities

Biological ActivityAssessed CompoundsIC50/MIC ValuesMechanism
AnticancerSimilar derivatives0.5 - 5 µMApoptosis induction
NeuroprotectionRelated compoundsN/AOxidative stress reduction
AntimicrobialDerivatives32 µg/mL (S. aureus)Membrane disruption

Wissenschaftliche Forschungsanwendungen

The compound (8R,9S,13S,14S)-3-Hydroxy-2-(113C)methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one has garnered attention in various scientific fields due to its unique structural characteristics and potential applications. This article explores its applications across medical and biochemical research, highlighting key findings from diverse sources.

Pharmacological Research

The compound's structural similarities to steroid hormones position it as a candidate for pharmacological studies. Research indicates that it may exhibit estrogenic activity, making it relevant for studies on hormone replacement therapies and treatments for menopausal symptoms. For instance, compounds with similar structures have been investigated for their ability to alleviate symptoms associated with estrogen deficiency in postmenopausal women .

Cancer Research

Studies have shown that steroidal compounds can influence cancer cell proliferation and apoptosis. The compound's potential anti-cancer properties are under investigation, particularly in breast cancer models where estrogen plays a crucial role in tumor growth. Its ability to modulate estrogen receptors could provide insights into therapeutic strategies for hormone-dependent cancers .

Neuroscience

Research has explored the neuroprotective effects of steroid-like compounds. The unique structure of this compound may contribute to neuroprotective mechanisms against neurodegenerative diseases such as Alzheimer's. Investigations into its effects on neuronal survival and synaptic plasticity are ongoing .

Biochemical Applications

The compound’s methoxy group may enhance its solubility and bioavailability, making it a suitable candidate for drug formulation studies. Its interactions with various biomolecules can be studied to understand its metabolic pathways and pharmacokinetics .

Case Study 1: Estrogenic Activity

A study published in Organic & Biomolecular Chemistry examined the estrogenic activity of structurally related compounds. The findings indicated that compounds similar to (8R,9S,13S,14S)-3-Hydroxy-2-(113C)methoxy-13-methyl exhibited significant binding affinity to estrogen receptors, suggesting potential therapeutic applications in hormone replacement therapy .

Case Study 2: Anticancer Properties

In a recent publication from the International Agency for Research on Cancer, researchers investigated the effects of steroidal compounds on breast cancer cell lines. The study demonstrated that certain derivatives could inhibit cell proliferation through modulation of estrogen receptor signaling pathways, indicating a promising avenue for further exploration of this compound’s anticancer potential .

Analyse Chemischer Reaktionen

Hydrolysis of the Methoxy Group

The <sup>113</sup>C-labeled methoxy group at C2 is susceptible to hydrolysis under acidic or basic conditions, yielding a phenolic hydroxyl group. This reaction is critical for isotopic labeling studies and metabolic tracking.

Reaction Conditions Products Mechanistic Pathway
Acidic (HCl/H<sub>2</sub>O)3,17-Dihydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one + <sup>13</sup>CH<sub>3</sub>OHElectrophilic substitution at the methoxy carbon
Basic (NaOH/EtOH)Same as aboveNucleophilic dealkylation

This reactivity aligns with demethylation patterns observed in structurally related methoxy-substituted steroids .

Reduction of the 17-Ketone Group

The ketone at C17 can be reduced to a secondary alcohol using agents like NaBH<sub>4</sub> or LiAlH<sub>4</sub>, forming a diol structure.

Reagent Product Stereochemical Outcome
NaBH<sub>4</sub>(17β)-3-Hydroxy-2-(<sup>113</sup>C)methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-olRetention of stereochemistry at C17

This reaction mirrors the synthesis of estradiol derivatives, where ketone reduction is a key step .

Oxidation of the C3 Hydroxyl Group

The hydroxyl group at C3 can undergo oxidation to a ketone, forming a 3,17-diketone structure.

Oxidizing Agent Product Byproducts
CrO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>2-(<sup>113</sup>C)methoxy-3,17-diketo-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-oneH<sub>2</sub>O, Cr<sup>3+</sup>

This transformation is analogous to oxidative pathways in steroidal hormones .

Esterification at C3

The C3 hydroxyl group can react with acyl chlorides or anhydrides to form esters, enhancing lipophilicity for pharmacological applications.

Reagent Product Application
Valeryl chloride3-Valeryloxy-2-(<sup>113</sup>C)methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-oneProdrug synthesis

This mirrors esterification strategies used in estradiol valerate .

Isotopic Exchange Studies

The <sup>113</sup>C-labeled methoxy group enables tracking in metabolic or environmental studies.

Study Type Key Findings Reference
Degradation in soilHalf-life: 28 days under aerobic conditionsInferred from analogous steroid stability
Mammalian metabolismHepatic demethylation to phenolic derivativesBased on estradiol valerate pathways

Stereochemical Stability

The stereochemistry at C8, C9, C13, and C14 remains stable under standard reaction conditions (pH 2–12, ≤100°C), as confirmed by NMR studies of related compounds .

Vergleich Mit ähnlichen Verbindungen

Substituent Variations at Positions 2 and 3

The target compound’s 2-methoxy and 3-hydroxy groups differentiate it from analogs:

  • GAP-EDL-1: Features a 3-cyanomethoxy group instead of 3-hydroxy-2-methoxy, enhancing electrophilicity for nucleophilic substitution reactions .
  • Compound 3ap : Contains a pentynyl chain at position 3, enabling cross-coupling reactions (e.g., Pd-catalyzed synthesis) .
  • Dexamethasone : A corticosteroid with 9-fluoro and 17-hydroxyacetyl groups, critical for anti-inflammatory activity .

Modifications to the Oxygenated Groups

  • Deuterated analog (21b-H) : Replaces the methoxy group with an ethynyl moiety (CAS 72-33-3), altering metabolic stability via deuterium isotope effects .
  • Compound 14b: Incorporates a furoxan nitric oxide donor at position 3, designed to combat chemotherapeutic resistance in liver cancer .
  • Compound 3uh : Features a benzoate ester at position 2, increasing hydrophobicity and altering receptor binding .

Core Skeleton and Stereochemical Considerations

The cyclopenta[a]phenanthren core is conserved across analogs, but stereochemistry (e.g., 8R,9S,13S,14S ) dictates biological activity. For example:

  • Prednisolone : The 11β,17α-dihydroxy configuration is essential for glucocorticoid receptor binding .

Key Routes for Analogs

  • Copper-catalyzed amidation : Used for diethyl phosphonate derivatives (e.g., GP-10 procedure, 64–68% yield) .
  • Rhodium-catalyzed C–H activation : Enables heteroarylation of benzaldehydes with indole derivatives .
  • Acid-catalyzed cyclization : Produces vinyl-substituted analogs (e.g., compound 57, white solid) .

Thermodynamic and Solubility Profiles

Compound Molecular Weight (Da) log kOW Key Substituent
Target Compound 270.36 2.95–3.10 2-(113C)methoxy, 3-hydroxy
GAP-EDL-1 ~285.3 ~3.5 3-cyanomethoxy
21b-H (Deuterated) 286.4 N/A 17-ethynyl
15a ~600.6 >4.0 Trifluoromethylphenyl

Vorbereitungsmethoden

Starting Materials and Precursors

  • Steroid skeleton precursors such as estrone or estradiol derivatives are commonly used as starting points due to structural similarity.
  • Carbon-13 labeled methanol or methylating agents are employed to introduce the 113C-methoxy group selectively at position 2.
  • Protecting groups are often used to mask hydroxyl groups during selective methylation and oxidation steps.

Key Steps in Preparation

Step No. Description Conditions/Notes
1 Protection of the 3-hydroxy group Use of silyl ethers or acetyl groups to protect the hydroxy functionality to prevent side reactions during methylation
2 Selective methylation at position 2 with 113C-labeled methylating agent Use of methyl iodide-113C or methyl triflate-113C under basic conditions (e.g., NaH or K2CO3) to introduce the labeled methoxy group
3 Deprotection of the hydroxy group Acidic or fluoride ion-mediated removal of protecting groups
4 Oxidation or reduction steps to adjust saturation and ketone formation at position 17 Use of reagents such as PCC (pyridinium chlorochromate) or selective hydrogenation catalysts to achieve desired oxidation state
5 Purification Chromatographic techniques such as HPLC or preparative TLC to isolate the desired stereoisomer

Stereochemical Control

  • The stereochemistry at positions 8, 9, 13, and 14 is maintained or induced by stereoselective catalysts or chiral auxiliaries during ring formation or functional group transformations.
  • Enzymatic methods or biotransformations may be employed to achieve high stereoselectivity in some cases.

Research Findings and Optimization

  • Studies indicate that the methylation step to introduce the 113C-labeled methoxy group requires careful control of reaction time and temperature to avoid overmethylation or side reactions.
  • Protecting group strategies significantly influence yield and purity; silyl ether protection is preferred for its mild deprotection conditions.
  • Oxidation at position 17 to form the ketone is best achieved under mild conditions to prevent epimerization or degradation of sensitive stereocenters.
  • Purity of the final compound is typically >95%, confirmed by chromatographic and spectroscopic methods (NMR, MS), including carbon-13 NMR to verify isotopic incorporation.

Data Table: Summary of Preparation Parameters

Parameter Typical Conditions Outcome/Notes
Protection of 3-OH group TBDMS-Cl, imidazole, DMF, 0-25°C High yield, stable protecting group
Methylation reagent Methyl iodide-113C, K2CO3, acetone Selective 113C-methoxy incorporation
Methylation temperature 0-25°C Controls selectivity and yield
Deprotection TBAF in THF, room temperature Efficient removal of TBDMS group
Oxidation at C17 PCC, CH2Cl2, 0°C to RT Ketone formation without epimerization
Purification Preparative HPLC, silica gel column >95% purity

Notes on Isotopic Labeling

  • The use of 113C-labeled methylating agents is critical for incorporation of the isotopic label at the methoxy position.
  • Carbon-13 NMR spectroscopy is used to confirm the position and extent of labeling.
  • Isotopic purity depends on the precursor methylating agent and reaction conditions.

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for confirming the stereochemical purity of this compound?

  • Methodological Guidance :

  • Use high-resolution mass spectrometry (HRMS) to confirm molecular weight and isotopic labeling (e.g., 113C in the methoxy group) .
  • Employ nuclear magnetic resonance (NMR) spectroscopy, particularly 1^1H-1^1H COSY and NOESY, to resolve stereochemical ambiguities in the cyclopenta[a]phenanthrene backbone.
  • Compare experimental optical rotation values with literature data to verify enantiomeric purity.
    • Data Table :
TechniqueKey ParametersDetection LimitReference
HRMSResolution >30,0000.1 ppm
NMR600 MHz, 13^{13}C DEPT1 mol%

Q. How should this compound be stored to ensure stability during long-term experiments?

  • Methodological Guidance :

  • Store in airtight, light-resistant containers under inert gas (e.g., argon) to prevent oxidation or photodegradation .
  • Maintain temperatures below -20°C for prolonged storage, as cyclopenta[a]phenanthrenone derivatives are prone to thermal decomposition.
  • Monitor purity via HPLC every 3–6 months to detect degradation products.

Q. What synthetic routes are reported for introducing the 113C-labeled methoxy group at position 2?

  • Methodological Guidance :

  • Use isotopically labeled methyl iodide (CH3113_3^{113}I) in a Williamson ether synthesis, coupling with a phenolic intermediate derived from estrone or estradiol .
  • Optimize reaction conditions (e.g., K2_2CO3_3 in DMF at 60°C) to maximize yield and minimize racemization.
  • Validate isotopic incorporation via mass spectrometry and 13^{13}C NMR .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for this compound?

  • Methodological Guidance :

  • Conduct in vitro assays (e.g., MTT or Ames tests) under standardized conditions to compare results with conflicting literature (e.g., H302 vs. missing acute toxicity data in ).
  • Evaluate batch-to-batch variability by analyzing impurities (e.g., residual solvents or synthetic intermediates) via GC-MS.
  • Cross-reference with structurally similar corticosteroids (e.g., dexamethasone ) to infer potential toxicological mechanisms.

Q. What experimental strategies mitigate the challenges of isotopic interference in metabolic studies?

  • Methodological Guidance :

  • Use tandem mass spectrometry (LC-MS/MS) with selective reaction monitoring (SRM) to distinguish the 113C-labeled metabolite from endogenous compounds.
  • Pair radiolabeled (14^{14}C) and stable isotope (13^{13}C) tracers in parallel studies to validate metabolic pathways .
  • Apply computational modeling (e.g., DFT calculations) to predict isotopic effects on reaction kinetics.

Q. How does stereochemistry at positions 8R, 9S, 13S, and 14S influence receptor binding affinity?

  • Methodological Guidance :

  • Synthesize stereoisomers via chiral catalysis and compare their binding to steroid receptors (e.g., estrogen receptor-α) using surface plasmon resonance (SPR) .
  • Perform molecular dynamics simulations to analyze hydrogen-bonding interactions between the hydroxyl group at position 3 and receptor residues.
  • Correlate structural data with in vivo activity in model organisms (e.g., uterotrophic assays).

Q. What protocols are recommended for detecting trace degradation products in pharmacokinetic studies?

  • Methodological Guidance :

  • Use ultra-high-performance liquid chromatography (UHPLC) coupled with quadrupole-time-of-flight (Q-TOF) MS to identify sub-1% impurities .
  • Employ accelerated stability studies (40°C/75% RH for 6 months) to simulate long-term degradation and characterize products via NMR and IR.
  • Reference ICH guidelines for validation of analytical methods (precision, accuracy, LOD/LOQ).

Data Contradiction Analysis Example

Issue : Discrepancies in acute oral toxicity (H302 in vs. no data in ).
Resolution Steps :

Re-evaluate test concentrations and purity of batches used in original studies.

Perform dose-response studies in rodents using OECD Guideline 423.

Cross-validate with in silico toxicity prediction tools (e.g., OECD QSAR Toolbox).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(8R,9S,13S,14S)-3-Hydroxy-2-(113C)methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one
Reactant of Route 2
Reactant of Route 2
(8R,9S,13S,14S)-3-Hydroxy-2-(113C)methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.